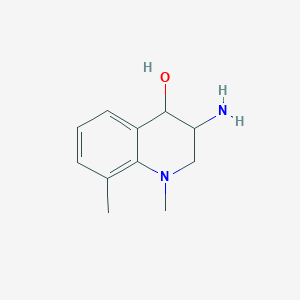
3-Amino-1,8-dimethyl-1,2,3,4-tetrahydroquinolin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 3-Amino-1,8-diméthyl-1,2,3,4-tétrahydroquinolin-4-ol est un composé hétérocyclique appartenant à la classe des dérivés de la quinoléine. Ce composé est caractérisé par la présence d’un groupe amino en position 3, de deux groupes méthyles en positions 1 et 8, et d’un groupe hydroxyle en position 4 du cycle tétrahydroquinoléine.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 3-Amino-1,8-diméthyl-1,2,3,4-tétrahydroquinolin-4-ol peut être réalisée par plusieurs voies de synthèse. Une méthode courante implique la cyclisation de précurseurs appropriés en conditions acides ou basiques. Par exemple, la réaction de la 2,6-diméthylphénylamine avec l’acétoacétate d’éthyle en présence d’un acide fort comme l’acide chlorhydrique peut conduire à la formation du dérivé tétrahydroquinoléine souhaité.
Méthodes de production industrielle
La production industrielle du 3-Amino-1,8-diméthyl-1,2,3,4-tétrahydroquinolin-4-ol implique généralement une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Cela peut inclure l’utilisation de réacteurs à flux continu et de techniques de purification avancées telles que la recristallisation et la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
Le 3-Amino-1,8-diméthyl-1,2,3,4-tétrahydroquinolin-4-ol subit diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé en groupe carbonyle à l’aide d’oxydants tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Le composé peut être réduit en son amine correspondante à l’aide d’agents réducteurs tels que l’hydrure de lithium aluminium.
Substitution : Le groupe amino peut participer à des réactions de substitution nucléophile avec des électrophiles tels que les halogénures d’alkyle ou les chlorures d’acyle.
Réactifs et conditions communs
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Hydrure de lithium aluminium dans l’éther anhydre.
Substitution : Halogénures d’alkyle ou chlorures d’acyle en présence d’une base comme l’hydroxyde de sodium.
Principaux produits formés
Oxydation : Formation du 3-Amino-1,8-diméthyl-1,2,3,4-tétrahydroquinolin-4-one.
Réduction : Formation du 3-Amino-1,8-diméthyl-1,2,3,4-tétrahydroquinoléine.
Substitution : Formation de dérivés N-alkyle ou N-acyle du composé.
Applications de recherche scientifique
Le 3-Amino-1,8-diméthyl-1,2,3,4-tétrahydroquinolin-4-ol présente plusieurs applications de recherche scientifique :
Chimie médicinale : Il est utilisé comme bloc de construction pour la synthèse de divers composés pharmacologiquement actifs, y compris des agents anticancéreux et antimicrobiens potentiels.
Synthèse organique : Le composé sert d’intermédiaire dans la synthèse de molécules organiques complexes et de produits naturels.
Études biologiques : Il est utilisé dans l’étude de l’inhibition enzymatique et de la liaison aux récepteurs en raison de sa similarité structurale avec des molécules biologiquement actives.
Applications De Recherche Scientifique
3-Amino-1,8-dimethyl-1,2,3,4-tetrahydroquinolin-4-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including potential anticancer and antimicrobial agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules and natural products.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mécanisme D'action
Le mécanisme d’action du 3-Amino-1,8-diméthyl-1,2,3,4-tétrahydroquinolin-4-ol implique son interaction avec des cibles moléculaires spécifiques, telles que des enzymes ou des récepteurs. Les groupes amino et hydroxyle jouent un rôle crucial dans la liaison aux sites actifs de ces cibles, conduisant à l’inhibition ou à l’activation de leurs fonctions biologiques. Le composé peut également participer à des liaisons hydrogène et à des interactions hydrophobes, contribuant à son activité globale.
Comparaison Avec Des Composés Similaires
Composés similaires
4-Amino-2,3-diméthyl-1-phényl-3-pyrazolin-5-one : Un autre composé hétérocyclique présentant des caractéristiques structurales similaires mais des activités biologiques différentes.
2,3-Diméthylquinoxaline : Un composé apparenté avec un système cyclique de la quinoxaline au lieu d’un cycle de la tétrahydroquinoléine.
Unicité
Le 3-Amino-1,8-diméthyl-1,2,3,4-tétrahydroquinolin-4-ol est unique en raison de la présence à la fois de groupes amino et hydroxyle sur le cycle de la tétrahydroquinoléine, ce qui lui confère une réactivité chimique et une activité biologique distinctes par rapport à d’autres composés similaires.
Propriétés
Formule moléculaire |
C11H16N2O |
|---|---|
Poids moléculaire |
192.26 g/mol |
Nom IUPAC |
3-amino-1,8-dimethyl-3,4-dihydro-2H-quinolin-4-ol |
InChI |
InChI=1S/C11H16N2O/c1-7-4-3-5-8-10(7)13(2)6-9(12)11(8)14/h3-5,9,11,14H,6,12H2,1-2H3 |
Clé InChI |
VXDMQMUDOSCPPO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CC=C1)C(C(CN2C)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















